N-(1,3-benzothiazol-6-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Description
N-(1,3-Benzothiazol-6-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a benzamide derivative featuring a benzothiazole ring linked to a sulfamoyl-substituted benzene core. The sulfamoyl group is further modified with a cyclohexyl and methyl moiety.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-24(17-5-3-2-4-6-17)29(26,27)18-10-7-15(8-11-18)21(25)23-16-9-12-19-20(13-16)28-14-22-19/h7-14,17H,2-6H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKDHSSQSAZGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-6-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C20H24N2O3S. The structure includes a benzothiazole moiety, which is known for its diverse biological properties, and a sulfonamide group that contributes to its pharmacological activities.
This compound exerts its biological effects through various mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit bacterial dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Cell Cycle Arrest : Studies suggest that compounds with similar structures can induce cell cycle arrest in cancer cells, particularly at the S phase, leading to apoptosis .
- Apoptotic Pathways : The compound may activate apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins, potentially involving caspase activation .
Antimicrobial Activity
Research indicates that benzothiazole derivatives possess significant antibacterial and antifungal properties. This compound has shown promise in inhibiting the growth of various microorganisms:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 18 |
| S. aureus | 20 |
| C. albicans | 15 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Antitumor Activity
In vitro studies have demonstrated the compound's potential antitumor activity against several cancer cell lines. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 6.92 |
| MCF7 | 8.26 |
| DU145 | 7.89 |
These values indicate that this compound is more potent than some existing chemotherapeutic agents like sunitinib .
Study on HepG2 Cells
A study investigated the effects of this compound on HepG2 liver cancer cells. The findings revealed:
- Cell Cycle Analysis : Treatment with the compound resulted in a significant increase in the percentage of cells in the S phase.
- Apoptosis Induction : Western blot analysis showed upregulation of Bax and downregulation of Bcl-2, indicating activation of the apoptotic pathway.
These results highlight the compound's potential as an antitumor agent through its ability to induce apoptosis in cancer cells.
Scientific Research Applications
The compound N-(1,3-benzothiazol-6-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry. This article provides a comprehensive overview of its applications, supported by relevant data tables and case studies.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. A study explored the synthesis of acridine-acetazolamide conjugates, which included this compound as a key component. These conjugates were evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines.
Case Study: Inhibition of Tumor Growth
A recent investigation demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the activation of specific apoptotic pathways.
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. Research findings suggest that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .
Data Table: Antimicrobial Efficacy
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Enzyme Inhibition
Another notable application is in enzyme inhibition, particularly targeting enzymes involved in cancer metabolism. The compound has been identified as a potential inhibitor of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which play crucial roles in cancer cell survival and proliferation .
Case Study: NAMPT Inhibition
In a laboratory setting, this compound was tested for its ability to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme linked to cancer metabolism. Results showed a dose-dependent inhibition, suggesting its potential as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound shares a benzamide backbone with other analogs but differs in substituents and heterocyclic moieties. Below is a comparative analysis:
Key Observations:
- Sulfamoyl Group Diversity: The target compound’s cyclohexyl(methyl)sulfamoyl group contrasts with LMM5’s benzyl(methyl) and LMM11’s cyclohexyl(ethyl) variants.
- Heterocyclic Moieties: The benzothiazole ring in the target compound differs from the oxadiazole rings in LMM5 and LMM11. Oxadiazoles are known for hydrogen-bonding capacity, while benzothiazoles may contribute to π-π stacking interactions in target binding .
Physicochemical Properties
Limited data are available for direct comparison:
Q & A
Q. What are the standard synthetic routes for N-(1,3-benzothiazol-6-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Amide bond formation : Coupling the benzothiazole amine with a sulfamoyl-substituted benzoyl chloride.
- Sulfamoyl group introduction : Reacting intermediates with cyclohexyl(methyl)amine under nucleophilic substitution conditions. Reaction parameters (e.g., solvent polarity, temperature, catalysts like EDCI/HOBt) significantly influence yields. Characterization via HPLC (purity >95%) and NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) is critical .
Q. How is the compound characterized post-synthesis?
- Structural confirmation : Use H/C NMR to verify substituent positions (e.g., benzothiazole C2 linkage at δ 165 ppm for carbonyl).
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (e.g., ESI-MS: [M+H] at m/z 455.2).
- Solubility profiling : Test in DMSO, ethanol, and aqueous buffers to guide biological assay design .
Q. What biological targets are associated with this compound?
The benzothiazole core and sulfamoyl group suggest potential as:
- Kinase inhibitors : Targeting ATP-binding pockets (e.g., EGFR, VEGFR).
- Anticancer agents : Inducing apoptosis via mitochondrial pathway modulation. Initial screens use MTT assays (IC values in μM range) and enzyme inhibition assays (e.g., fluorescence-based protease assays) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Catalyst screening : Compare EDCI, DCC, or HATU for amide coupling efficiency.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance sulfamoyl group reactivity but may require post-reaction purification.
- Reaction monitoring : In-situ FTIR tracks carbonyl intermediates (e.g., 1680 cm for benzamide formation) .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay conditions : Varying pH or serum content alters compound stability. Validate using LC-MS stability studies (e.g., t in cell culture media).
- Structural analogs : Compare with N-(4-ethyl-benzothiazol-2-yl) derivatives to isolate cyclohexyl(methyl)sulfamoyl’s role in target binding .
Q. What strategies validate the compound’s mechanism of action?
- Molecular docking : Simulate interactions with kinase domains (e.g., PDB ID 1M17) using AutoDock Vina.
- Mutagenesis studies : Modify key residues (e.g., EGFR Lys721) to assess binding affinity shifts via surface plasmon resonance (SPR) .
- Metabolomic profiling : LC-MS/MS identifies downstream biomarkers (e.g., caspase-3 activation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
